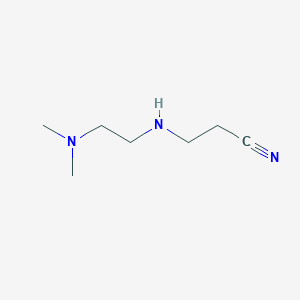
3-(2-Dimethylamino-ethylamino)-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Dimethylamino-ethylamino)-propionitrile is an organic compound that features both amine and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylamino-ethylamino)-propionitrile typically involves the reaction of 3-chloropropionitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Dimethylamino-ethylamino)-propionitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(2-Dimethylamino-ethylamino)-propionitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Dimethylamino-ethylamino)-propionitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Dimethylamino-ethylamino)-propionitrile: This compound is unique due to the presence of both amine and nitrile functional groups, which allow for a wide range of chemical reactions.
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a nitrile group.
N,N-Dimethylaminoethyl acrylate: Contains an acrylate group and is used in polymer synthesis.
Uniqueness
This compound is unique due to its dual functionality, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
71326-20-0 |
|---|---|
Formule moléculaire |
C7H15N3 |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethylamino]propanenitrile |
InChI |
InChI=1S/C7H15N3/c1-10(2)7-6-9-5-3-4-8/h9H,3,5-7H2,1-2H3 |
Clé InChI |
JXKCBKDQJLLMDN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
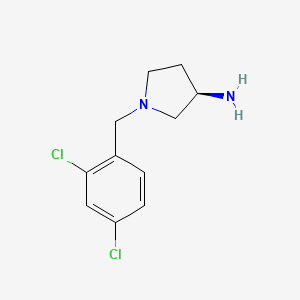

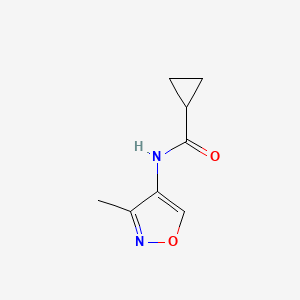
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
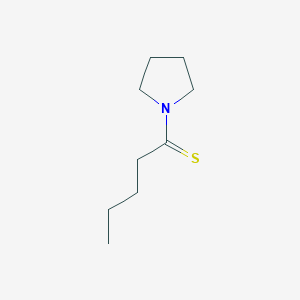
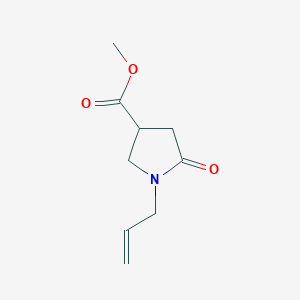
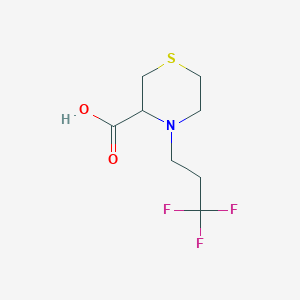
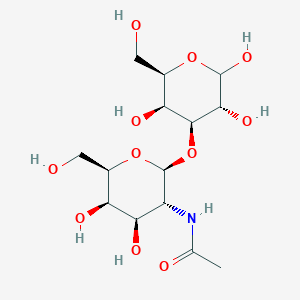
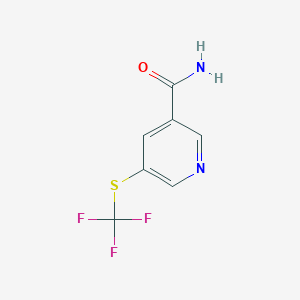
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)


